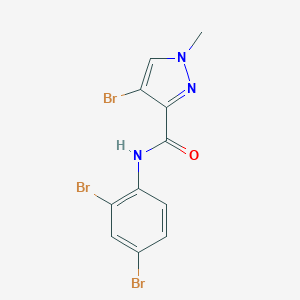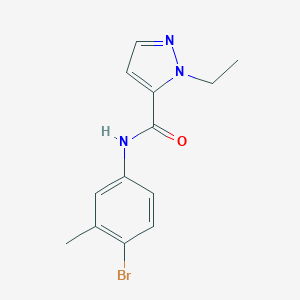![molecular formula C27H42N4O B280505 2,6-ditert-butyl-4-[[2-(4,6-dibutylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280505.png)
2,6-ditert-butyl-4-[[2-(4,6-dibutylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-ditert-butyl-4-[[2-(4,6-dibutylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one, also known as DB2313, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DB2313 has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various fields of study.
Wirkmechanismus
The mechanism of action of 2,6-ditert-butyl-4-[[2-(4,6-dibutylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. This leads to a reduction in the growth and proliferation of cancer cells, making this compound a promising candidate for use in cancer treatment.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. These effects make this compound a promising candidate for use in a variety of research areas, including cancer biology, immunology, and neuroscience.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,6-ditert-butyl-4-[[2-(4,6-dibutylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one in lab experiments is its potent anti-cancer properties, which make it a valuable tool for studying cancer biology and developing new cancer treatments. However, there are also some limitations to using this compound in lab experiments, including its high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
Zukünftige Richtungen
There are many potential future directions for research involving 2,6-ditert-butyl-4-[[2-(4,6-dibutylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one. Some possible areas of study include:
1. Further investigation of the mechanism of action of this compound, to better understand how it works at a molecular level.
2. Development of new synthetic methods for producing this compound, to make it more accessible and cost-effective for researchers.
3. Exploration of the potential applications of this compound in other areas of research, such as immunology and neuroscience.
4. Investigation of the potential side effects of this compound, to better understand its safety profile and potential limitations for use in clinical settings.
5. Development of new formulations of this compound, such as nanoparticles or liposomes, to improve its delivery and efficacy in vivo.
Conclusion
In conclusion, this compound is a synthetic compound that has shown great promise for use in scientific research. Its potent anti-cancer properties, along with its range of biochemical and physiological effects, make it a valuable tool for studying a variety of research areas. With further investigation and development, this compound has the potential to become an important tool in the fight against cancer and other diseases.
Synthesemethoden
2,6-ditert-butyl-4-[[2-(4,6-dibutylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one can be synthesized using a variety of methods, including the reaction of 2,6-ditert-butyl-4-formylphenol with 2-(4,6-dibutylpyrimidin-2-yl)hydrazinecarboxamide in the presence of a catalyst. The resulting compound can then be purified using various techniques, such as column chromatography, to obtain a high-purity product.
Wissenschaftliche Forschungsanwendungen
2,6-ditert-butyl-4-[[2-(4,6-dibutylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have potent anti-cancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells.
Eigenschaften
Molekularformel |
C27H42N4O |
|---|---|
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-[[2-(4,6-dibutylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C27H42N4O/c1-9-11-13-20-17-21(14-12-10-2)30-25(29-20)31-28-18-19-15-22(26(3,4)5)24(32)23(16-19)27(6,7)8/h15-18,28H,9-14H2,1-8H3,(H,29,30,31) |
InChI-Schlüssel |
ZUOQLQWTKLXYOM-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCC1=CC(=NC(=N1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)CCCC |
SMILES |
CCCCC1=CC(=NC(=N1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)CCCC |
Kanonische SMILES |
CCCCC1=CC(=NC(=N1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)




![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)

![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)
![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)


![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)


